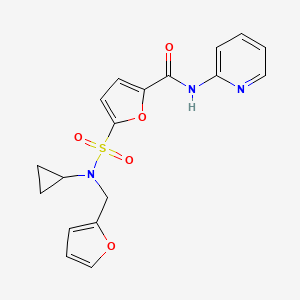
5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a sulfamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furan ring, a pyridine moiety, and a sulfamoyl group. The structural formula can be represented as follows:
This compound's unique features contribute to its biological interactions and potential therapeutic applications.
- Endothelin Receptor Antagonism : Similar compounds have been documented as endothelin receptor antagonists, which may indicate that this compound could exhibit similar properties. Endothelin receptors are implicated in various cardiovascular diseases, making this mechanism particularly relevant for therapeutic exploration .
- Anticancer Activity : Preliminary studies suggest that sulfamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The MTT assay has been commonly employed to evaluate the cytotoxicity of these compounds, with IC50 values indicating the concentration required to inhibit cell growth by 50% .
- Antimicrobial Properties : Compounds containing furan rings have shown antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties .
In Vitro Studies
In vitro studies utilizing human breast cancer cell lines (e.g., MCF-7) have demonstrated that certain sulfamide derivatives exhibit significant cytotoxicity. The IC50 values observed for related compounds ranged from 2.07 μM to 21.25 μM, indicating potent activity against cancer cells .
Case Studies
A study focusing on the synthesis of new thiourea derivatives found that related furan-containing compounds displayed promising anticancer activity against MCF-7 cells. The results indicated that modifications to the furan structure could enhance bioactivity, emphasizing the importance of structural variations in drug design .
Comparative Activity Table
The following table summarizes the biological activities of various related compounds:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 2.07 | Anticancer |
| Compound B | Structure B | 10.5 | Antimicrobial |
| Compound C | Structure C | 21.25 | Anticancer |
| Compound D | Structure D | 4.7 | Anticancer (5-FU) |
Pharmacokinetic Properties
Pharmacokinetic studies are essential in evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. In-silico ADMET predictions are often performed to assess the viability of new compounds before synthesis and testing .
Propriétés
IUPAC Name |
5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-18(20-16-5-1-2-10-19-16)15-8-9-17(26-15)27(23,24)21(13-6-7-13)12-14-4-3-11-25-14/h1-5,8-11,13H,6-7,12H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZQAMSZJQRJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














